molecular formula C18H11ClO3 B2386469 (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one CAS No. 140399-52-6

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one

Cat. No. B2386469
CAS RN: 140399-52-6
M. Wt: 310.73
InChI Key: AQJMKKGIANSSEB-JXMROGBWSA-N
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Description

This compound is a type of organic compound known as a chromenone. Chromenones are a class of chemical compounds which contain a chromene core (a three-ring system consisting of two benzene rings joined by a pyran ring), with a ketone functional group attached .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a chromen-2-one core, with a 4-chlorophenyl group attached via an acryloyl group . This suggests the presence of conjugated double bonds, which could have implications for the compound’s chemical reactivity and physical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorophenyl group in this compound could increase its lipophilicity, which could in turn affect its solubility and stability .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Antioxidant Activity : A study synthesized derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one and evaluated their antioxidant activities. These compounds demonstrated significant antiradical activity, particularly against the DPPH radical, confirming their potential as antioxidants (Shatokhin et al., 2021).

Synthesis of Novel Compounds

  • Synthesis of Coumarin Based Chalcone Derivatives : A new compound, similar in structure, was synthesized using a molecular hybridization method. This research focused on creating novel chalcone derivatives with potential applications in various fields (Suwito et al., 2018).

Biological Activity Studies

  • Antimicrobial Activity : A study utilized a related compound as a precursor for synthesizing new azole systems with potential biological activities. The synthesized compounds displayed significant antimicrobial activities (Azab et al., 2016).

  • Antimalarial Agents : Research into 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, structurally similar to the compound , showed promising results as antimalarial agents. They displayed micromolar potency against various strains of malaria (Patel et al., 2012).

Fluorescent Probes and Sensors

  • Detection of SO2 Derivatives : A derivative of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was used as a fluorescent probe for sensing SO2 derivatives in specific applications like wine quality control (Gómez et al., 2018).

  • Bioimaging of Zn²⁺ Ions : Another related compound was developed as a fluorescent probe for Zn²⁺, demonstrating excellent selectivity and sensitivity, with potential applications in cell imaging and environmental monitoring (Tan et al., 2014).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : A study investigated photo-cross-linkable polymers containing a similar molecular structure for inhibiting corrosion of mild steel in acidic environments, showcasing potential industrial applications (Baskar et al., 2014).

properties

IUPAC Name

3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJMKKGIANSSEB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one

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